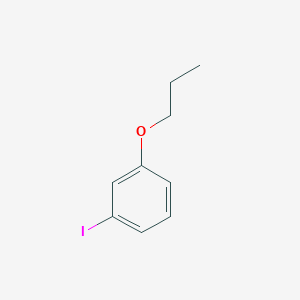

1-Iodo-3-propoxybenzene

Description

1-Iodo-3-propoxybenzene (CAS: 1250847-42-7) is an aromatic ether derivative with the molecular formula C₉H₁₁IO and a molecular weight of 262.09 g/mol . It features an iodine substituent at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzene ring. This compound is utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a leaving group. Limited data on its physical properties, such as boiling point, are available in the literature .

Propriétés

Formule moléculaire |

C9H11IO |

|---|---|

Poids moléculaire |

262.09 g/mol |

Nom IUPAC |

1-iodo-3-propoxybenzene |

InChI |

InChI=1S/C9H11IO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |

Clé InChI |

ILIZHABPJGFCIE-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC(=CC=C1)I |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-Iodo-3-propoxybenzène peut être synthétisé par des réactions de substitution électrophile aromatique. Une méthode courante implique l'iodation du 3-propoxybenzène en utilisant de l'iode et un oxydant tel que l'acide nitrique ou le peroxyde d'hydrogène. La réaction se produit généralement dans des conditions douces, le cycle benzénique agissant comme un nucléophile et l'iode comme un électrophile .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 1-iodo-3-propoxybenzène ne soient pas bien documentées, l'approche générale implique des réactions de substitution électrophile aromatique à grande échelle. Le processus peut inclure l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un contrôle de la réaction efficaces, conduisant à des rendements et une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : 1-Iodo-3-propoxybenzène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles, tels que des ions hydroxyde, conduisant à la formation de 3-propoxyphénol.

Réactions d'oxydation : Le groupe propoxy peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.

Réactions de réduction : L'atome d'iode peut être réduit pour former du 3-propoxybenzène.

Réactifs et conditions courants :

Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse ou alcoolique.

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides.

Réduction : Gaz hydrogène (H2) avec un catalyseur de palladium (Pd/C).

Principaux produits :

Substitution : 3-Propoxyphénol.

Oxydation : 3-Propoxybenzaldéhyde ou acide 3-propoxybenzoïque.

Réduction : 3-Propoxybenzène.

Applications de la recherche scientifique

1-Iodo-3-propoxybenzène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

Biologie : Le composé peut être utilisé dans l'étude des réactions enzymatiques impliquées dans les composés aromatiques halogénés.

Médecine : Il sert de précurseur pour la synthèse d'agents thérapeutiques potentiels, notamment les médicaments anticancéreux et anti-inflammatoires.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, tels que les polymères et les résines.

Mécanisme d'action

Le mécanisme d'action du 1-iodo-3-propoxybenzène implique principalement sa réactivité en tant qu'électrophile dans les réactions de substitution. L'atome d'iode, qui attire les électrons, active le cycle benzénique pour l'attaque nucléophile. Cela conduit à la formation de divers produits substitués, selon le nucléophile et les conditions réactionnelles. Le groupe propoxy peut également participer à des réactions, en particulier à l'oxydation, où il est converti en aldéhydes ou en acides.

Composés similaires :

1-Iodo-4-propoxybenzène : Structure similaire, mais avec le groupe propoxy à la quatrième position.

1-Iodo-2-propoxybenzène : Groupe propoxy à la deuxième position.

1-Iodo-3-méthoxybenzène : Groupe méthoxy au lieu de propoxy.

Unicité : 1-Iodo-3-propoxybenzène est unique en raison du positionnement spécifique des groupes iode et propoxy, qui influence sa réactivité et les types de réactions qu'il subit. La présence du groupe propoxy à la troisième position confère des effets stériques et électroniques distincts par rapport à ses isomères, conduisant à différentes voies réactionnelles et produits.

Applications De Recherche Scientifique

1-Iodo-3-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of 1-iodo-3-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The iodine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products, depending on the nucleophile and reaction conditions. The propoxy group can also participate in reactions, particularly oxidation, where it is converted to aldehydes or acids.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-Iodo-3-propoxybenzene and related compounds:

Key Observations:

- Substituent Effects: The iodine atom in this compound enhances its reactivity in electrophilic substitution and cross-coupling reactions compared to non-halogenated analogs like 1-Isopropoxy-3-methylbenzene .

- Electronic Effects : Electron-donating groups (e.g., methoxy in C₁₁H₁₅IO₂) may deactivate the benzene ring, reducing reactivity compared to electron-withdrawing iodine .

Analytical Characterization

- Spectroscopic Data : Compounds like 1-Iodo-3-(methoxymethyl)benzene (C₈H₉IO) are characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy , with methoxymethyl protons resonating at δ ~3.3 ppm (OCH₃) . Similar methods apply to this compound.

- Chromatography : Reverse-phase HPLC is employed for purity analysis, as seen in studies on structurally complex iodoarenes .

Activité Biologique

1-Iodo-3-propoxybenzene is an organic compound with a chemical structure that features a benzene ring substituted with an iodine atom at the first position and a propoxy group at the third position. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities, making it a significant compound in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C10H13IO, with a molecular weight of approximately 262.1 g/mol. Its synthesis can be achieved through various methods, including nucleophilic substitution reactions where the iodine atom can be replaced by other substituents, oxidation, and reduction processes.

Synthesis Methods:

- Nucleophilic Substitution : Utilizing reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.

- Oxidation : Employing oxidizing agents such as potassium permanganate.

- Reduction : Using reducing agents like lithium aluminum hydride.

Biological Activity

Research indicates that this compound exhibits potential biological activity through its interactions with specific receptors and enzymes. These interactions may influence various biochemical pathways, making it a candidate for drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes or receptors. The iodine atom serves as a leaving group in chemical reactions, facilitating nucleophilic substitution which can lead to the formation of biologically active derivatives .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

- Antimicrobial Activity : Research on related compounds has shown promising antimicrobial properties, suggesting that structural modifications can enhance biological efficacy .

- Drug Development : The compound has been investigated for its potential in developing pharmaceuticals, particularly those targeting specific biological pathways .

- Receptor Interactions : Studies have indicated that similar compounds can exhibit selective binding to certain adenosine receptors, which are crucial in various physiological processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Iodo-3-isopropoxybenzene | Contains an isopropoxy group | More sterically hindered due to the isopropyl group |

| 1-Iodo-4-propoxybenzene | Propoxy group at the fourth position | Different reactivity profile due to positional isomerism |

| 1-Bromo-3-propoxybenzene | Bromine instead of iodine | Different reactivity profile due to bromine's weaker leaving group |

| 4-Iodo-3-propoxybenzene | Iodine at a different position | Variations in electronic effects and sterics compared to this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.